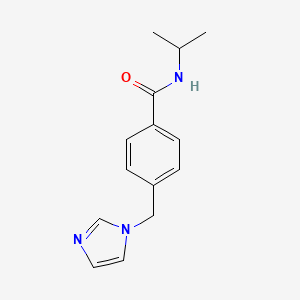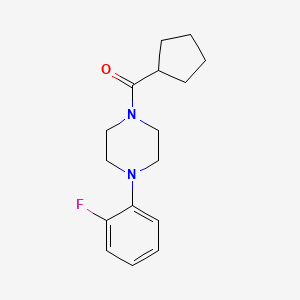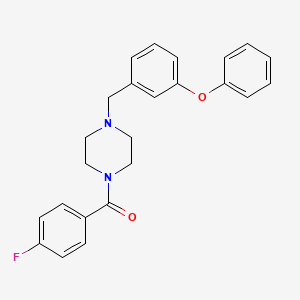![molecular formula C15H11Cl3N2O2 B6102530 N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)
N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ACD belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide is not fully understood, but it has been shown to inhibit the activity of the protein kinase CK2 (Wang et al., 2015). CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by this compound has been shown to result in decreased cell viability and induction of apoptosis in cancer cells (Wang et al., 2015).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (Wang et al., 2015). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Zhang et al., 2017). Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease (Zhang et al., 2017).
実験室実験の利点と制限
One advantage of N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide is its potential as a therapeutic agent for various diseases, including cancer and Parkinson's disease. Another advantage is its ability to inhibit CK2 activity, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments (Wang et al., 2015).
将来の方向性
For N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide research include investigating its potential as a therapeutic agent, studying its mechanism of action, and improving its solubility.
合成法
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-chlorobenzamide in the presence of triethylamine to yield this compound. The yield of this compound is reported to be around 60-70% (Wang et al., 2015).
科学的研究の応用
N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties (Wang et al., 2015). This compound has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress-induced damage (Zhang et al., 2017).
特性
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-8(21)19-10-3-5-14(13(18)7-10)20-15(22)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFLUIALFVSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)
![5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6102501.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
![2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)
![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102555.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)